molecular formula C12H19NO B11075583 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol CAS No. 15260-92-1

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol

Cat. No.: B11075583
CAS No.: 15260-92-1
M. Wt: 193.28 g/mol
InChI Key: HERPIZXRZSGXDN-UHFFFAOYSA-N
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Description

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with butenynyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative with a butenynyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the butenynyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alkanes.

Scientific Research Applications

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(But-3-ynyl)-1H-1,2,4-triazole
  • 3-Butynyl tosylate
  • 5-(But-3-ene-1-ynyl)-2,2’-bithienyl

Uniqueness

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

15260-92-1

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-but-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C12H19NO/c1-5-6-7-12(14)8-11(3)13(4)9-10(12)2/h5,10-11,14H,1,8-9H2,2-4H3

InChI Key

HERPIZXRZSGXDN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(C#CC=C)O

solubility

>29 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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